
4-amino-N-(3-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(3-methylphenyl)benzamide is an organic compound that plays a significant role in medicinal chemistry. It is a crucial building block for many drug candidates and has a wide range of applications in various scientific fields. The compound consists of a benzamide core with an amino group at the 4-position and a 3-methylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two well-known synthetic routes for the preparation of 4-amino-N-(3-methylphenyl)benzamide:
Route 2: This route directly synthesizes this compound by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This method is more efficient as it avoids the need for additional reagents and purification steps.
Industrial Production Methods
In industrial settings, a continuous flow microreactor system is often used for the synthesis of this compound. This system allows for precise control of reaction conditions and parameters, leading to high yields and selectivity. For example, using a microreactor, the compound can be synthesized with a yield of 85.7% within 10 minutes .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(3-methylphenyl)benzamide undergoes various chemical reactions, including:
Acylation: The compound can be synthesized through acylation reactions, as described in the preparation methods.
Reduction: The nitro group in intermediates can be reduced to an amino group using hydrogenation.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Major Products
From Acylation: N-(4-methyl-3-nitrophenyl)benzamide is an intermediate product.
From Reduction: this compound is the final product.
Scientific Research Applications
4-amino-N-(3-methylphenyl)benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is a crucial intermediate in the synthesis of various drug candidates.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(3-methoxypropyl)benzenesulfonamide: This compound has a similar structure but with a methoxypropyl group instead of a methylphenyl group.
N-(3-amino-4-methylphenyl)benzamide: This is a closely related compound with similar applications in medicinal chemistry.
Uniqueness
4-amino-N-(3-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective acylation process and high yield in continuous flow synthesis make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-amino-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-3-2-4-13(9-10)16-14(17)11-5-7-12(15)8-6-11/h2-9H,15H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOYXVNYOLDJJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorophenyl)-4-[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]piperazine](/img/structure/B375280.png)
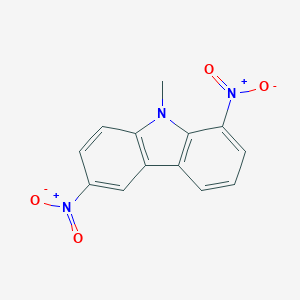

![(2E)-3-(3,4-dichlorophenyl)-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B375283.png)
![N-[1-(1H-benzimidazol-2-yl)ethylidene]-N-(4-methylphenyl)amine](/img/structure/B375284.png)
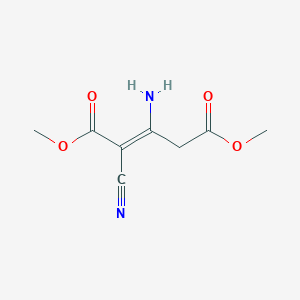
![[3,4,5-Triacetyloxy-6-[(4-phenylpiperazine-1-carbothioyl)amino]oxan-2-yl]methyl acetate](/img/structure/B375286.png)
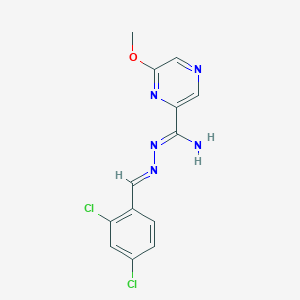
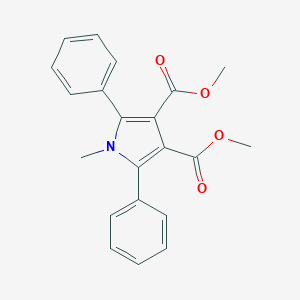

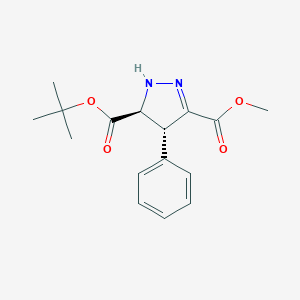
![(4'S,5'S)-2'-(4-chlorophenyl)-5'-methoxy-4'-phenylspiro[fluorene-9,3'-pyrazolidine]-1'-carbonitrile](/img/structure/B375300.png)
![methyl 3-(bromomethyl)-1-(4-chlorophenyl)-2-cyanospiro[pyrazolidine-5,9'-(9'H)-fluorene]-4-carboxylate](/img/structure/B375302.png)
